Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a phenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the phenyl group, and the esterification process. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NaOH, NH₃) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-[4-(2-methylphenoxy)butanoylamino]benzoate : This compound shares a similar structure but differs in the presence of a benzoate group instead of a thiophene ring.
- Other Thiophene Derivatives : Compounds with similar thiophene structures but different substituents can be compared to highlight the unique properties of this compound.
Biological Activity
Ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry, particularly in the realm of antiviral and anticancer research. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C24H25NO4S, with a molecular weight of approximately 423.5 g/mol. The structure features a thiophene ring, an ethyl ester group, and an amide functional group, which contribute to its reactivity and biological activity.
Antiviral Properties
Preliminary studies suggest that compounds with similar structures exhibit antiviral activities . The unique arrangement of functional groups in this compound may facilitate interactions with viral proteins, making it a candidate for further investigation as an antiviral agent. For instance, structural analogs have shown efficacy against various viruses, indicating a promising pathway for drug development.
Anticancer Potential
Research has indicated that compounds with thiophene moieties often demonstrate anticancer properties . This compound's structural features may enhance its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Thiophene Ring : Utilizing appropriate precursors to create the thiophene structure.
- Esterification : Reacting the thiophene compound with an ethyl alcohol derivative to form the ester.
- Amidation : Introducing the butanoylamino group through a coupling reaction.
These synthetic pathways are critical for modifying the compound for enhanced biological activity or specificity.
Comparative Analysis of Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 2-[4-(4-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate | Similar thiophene core; different phenoxy substitution | Potential antiviral activity |
Ethyl 2-amino-N-(3-methoxyphenyl)-5,6-dihydro-4H-cyclohepta[b]thiophene-3-carboxamide | Contains cyclohepta thiophene structure | Anticancer properties reported |
Ethyl 4-(4-bromophenyl)-2-[(cyanoacetyl)amino]thiophene-3-carboxylate | Brominated phenolic substituent | Investigated for anti-inflammatory effects |
This table highlights how variations in substituents can lead to diverse biological activities, underlining the importance of structural modifications in drug design.
Properties
Molecular Formula |
C24H25NO4S |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
ethyl 2-[4-(2-methylphenoxy)butanoylamino]-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C24H25NO4S/c1-3-28-24(27)19-16-21(18-11-5-4-6-12-18)30-23(19)25-22(26)14-9-15-29-20-13-8-7-10-17(20)2/h4-8,10-13,16H,3,9,14-15H2,1-2H3,(H,25,26) |
InChI Key |
WSUDXVSGNAULHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CCCOC3=CC=CC=C3C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.